molecular formula C12H17NO4S B8651365 Pentyl 4-sulfamoylbenzoate CAS No. 59777-60-5

Pentyl 4-sulfamoylbenzoate

Cat. No. B8651365
M. Wt: 271.33 g/mol
InChI Key: LGLRZKHJXSBVGX-UHFFFAOYSA-N
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Patent
US04990523

Procedure details

A slurry of 32.1 g (0.15 mole) of p-carboxybenzenesulfonamide, methyl ester in 400 ml of n-pentanol was treated with 25 g of anhydrous hydrogen chloride and the mixture was heated at reflux temperature for 4 hr. The reaction was again treated by the slow addition of anhydrous hydrogen chloride during 8 hr of slow distillation. Approximately 150 ml of distillate was collected. The distillate was replaced in the reaction mixture with 150 ml of n-pentanol and the solution was heated at reflux for 66 hr. Excess pentanol and hydrogen chloride were removed by distillation under vacuum. The residue wad crystallized from a mixture of 350 ml of ethyl acetate and 500 ml of petroleum ether to give 22.0 g (54%) of white flakes, mp 96°-98° C.
Quantity
32.1 g
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[CH:6][CH:5]=1)([OH:3])=[O:2].Cl>C(O)CCCC>[CH2:6]([O:2][C:1](=[O:3])[C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[CH:6][CH:5]=1)[CH2:5][CH2:4][CH2:9][CH3:8]

Inputs

Step One
Name
Quantity
32.1 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=C1)S(=O)(=O)N
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 g
Type
reactant
Smiles
Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(CCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 4 hr
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
Approximately 150 ml of distillate was collected
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 66 hr
Duration
66 h
CUSTOM
Type
CUSTOM
Details
Excess pentanol and hydrogen chloride were removed by distillation under vacuum
CUSTOM
Type
CUSTOM
Details
The residue wad crystallized from a mixture of 350 ml of ethyl acetate and 500 ml of petroleum ether
CUSTOM
Type
CUSTOM
Details
to give 22.0 g (54%) of white flakes, mp 96°-98° C.

Outcomes

Product
Name
Type
Smiles
C(CCCC)OC(C1=CC=C(C=C1)S(=O)(=O)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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